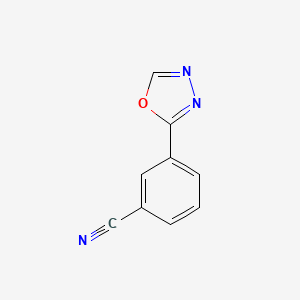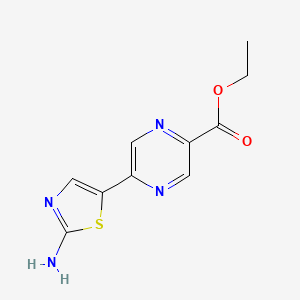
Ethyl 5-(2-aminothiazol-5-yl)pyrazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl5-(2-aminothiazol-5-yl)pyrazine-2-carboxylate is a heterocyclic compound that contains both thiazole and pyrazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl5-(2-aminothiazol-5-yl)pyrazine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with ethyl pyruvate under acidic conditions to form the desired product . The reaction is usually carried out in ethanol as a solvent, and the mixture is heated to reflux for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl5-(2-aminothiazol-5-yl)pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
Ethyl5-(2-aminothiazol-5-yl)pyrazine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. .
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Ethyl5-(2-aminothiazol-5-yl)pyrazine-2-carboxylate involves its interaction with specific molecular targets. In the case of its anticancer activity, it may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells. The antimicrobial activity could be attributed to its ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminothiazole: A simpler analog with similar biological activities.
Pyrazine-2-carboxylate: Another related compound with potential antimicrobial properties.
Thiazole derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
Ethyl5-(2-aminothiazol-5-yl)pyrazine-2-carboxylate is unique due to the combination of thiazole and pyrazine rings in its structure, which may confer enhanced biological activity and specificity compared to simpler analogs.
Propiedades
Fórmula molecular |
C10H10N4O2S |
|---|---|
Peso molecular |
250.28 g/mol |
Nombre IUPAC |
ethyl 5-(2-amino-1,3-thiazol-5-yl)pyrazine-2-carboxylate |
InChI |
InChI=1S/C10H10N4O2S/c1-2-16-9(15)7-4-12-6(3-13-7)8-5-14-10(11)17-8/h3-5H,2H2,1H3,(H2,11,14) |
Clave InChI |
LZUDCLULWZVJMI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC=C(N=C1)C2=CN=C(S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


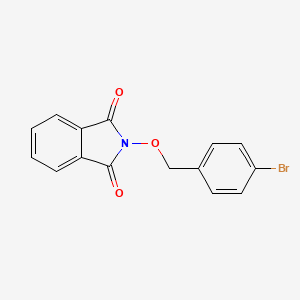
![2-Acetyl-6-benzyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide](/img/structure/B13093366.png)
![7-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13093371.png)
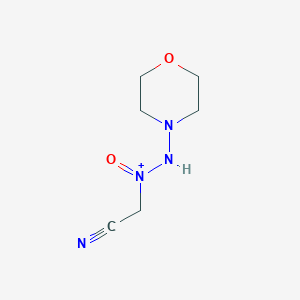
![(3S,4S,4aR,6R,11bS,11cS)-2-Methyl-11c-vinyl-1,2,3,4,4a,5,6,11c-octahydro-6,4-(epoxymethano)-3,11b-methanopyrido[4,3-c]carbazole](/img/structure/B13093378.png)
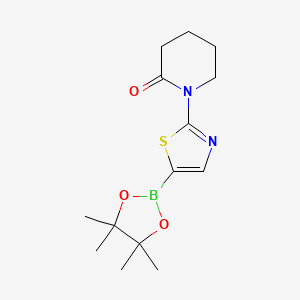
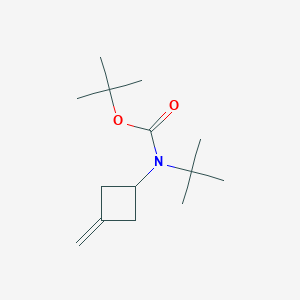
![2,2'-Di(piperidin-1-yl)-[4,5'-bipyrimidine]-4',6(1H,3'H)-dione](/img/structure/B13093391.png)
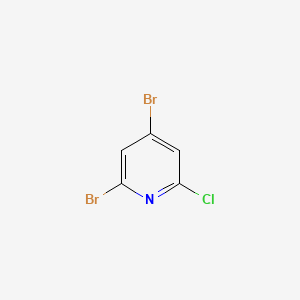
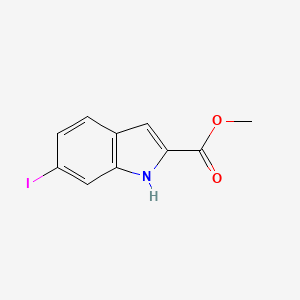
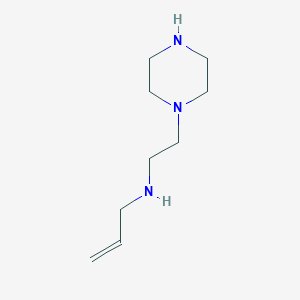
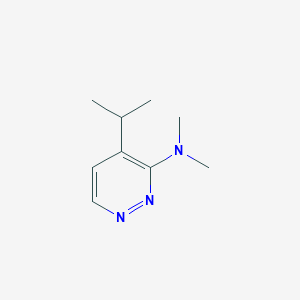
![3-[(Pent-4-en-1-yl)sulfanyl]thiane](/img/structure/B13093418.png)
